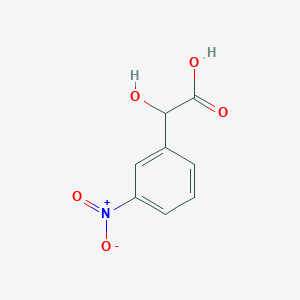

2-Hydroxy-2-(3-nitrophenyl)acetic acid

説明

2-Hydroxy-2-(3-nitrophenyl)acetic acid is an organic compound with the chemical formula C₈H₇NO₅. cymitquimica.com It belongs to two significant classes of organic molecules: α-hydroxy carboxylic acids and nitroaromatic compounds. bldpharm.com This dual classification makes it a subject of interest for its potential reactivity and as a building block in organic synthesis. The compound presents as a solid at room temperature and has a molecular weight of approximately 197.14 g/mol . cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 42164-79-4 | cymitquimica.com |

| Molecular Formula | C₈H₇NO₅ | cymitquimica.com |

| Molecular Weight | 197.1449 g/mol | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| InChI Key | KNSULVUQBMUBCX-UHFFFAOYSA-N | cymitquimica.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-2-1-3-6(4-5)9(13)14/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSULVUQBMUBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278995, DTXSID90901370 | |

| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42164-79-4 | |

| Record name | 42164-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 2 Hydroxy 2 3 Nitrophenyl Acetic Acid

Retrosynthetic Disconnection Analysis for the 2-Hydroxy-2-(3-nitrophenyl)acetic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered, targeting the formation of the C-C bond and the introduction of the hydroxyl and carboxyl groups.

A primary disconnection can be made at the C-C bond between the α-carbon and the phenyl ring. This leads to precursors such as 3-nitrobenzaldehyde (B41214) and a cyanide source, like trimethylsilyl (B98337) cyanide, which can then be hydrolyzed. This approach is a common strategy for synthesizing mandelic acid and its derivatives. Another key disconnection involves the direct functionalization of a pre-existing 3-nitrophenylacetic acid derivative. This would require the selective hydroxylation of the α-position, a challenging but potentially more convergent route.

Chemo- and Regioselective Synthesis of the this compound Core Structure

The chemo- and regioselective synthesis of the this compound core structure presents several challenges, primarily centered around controlling the position of the nitro group and the selective introduction of the hydroxyl and carboxylic acid functionalities.

One common strategy involves the nitration of a precursor molecule. For instance, the nitration of phenylacetic acid or a derivative thereof would need to be carefully controlled to achieve the desired 3-nitro substitution pattern, as nitration typically favors the ortho and para positions. The use of directing groups or specific reaction conditions can influence this regioselectivity. A study on the synthesis of 3-nitroindoles highlights the use of trifluoroacetyl nitrate (B79036) for regioselective nitration under non-acidic and non-metallic conditions, which could potentially be adapted. rsc.org

Alternatively, starting with a pre-functionalized 3-nitrophenyl precursor is a more direct approach. For example, 3-nitrobenzaldehyde can be converted to the target compound. A classic method involves the cyanation of the aldehyde to form the corresponding mandelonitrile, followed by hydrolysis to the carboxylic acid. The use of phase transfer catalysts, such as a combination of triethylbenzylammonium chloride (TEBA) and poly(ethylene glycol)-800 (PEG-800), has been shown to improve the efficiency of mandelic acid synthesis from benzaldehyde (B42025) and chloroform. nih.gov

Another approach involves the direct hydroxylation of a 3-nitrophenylacetic acid derivative. A green synthesis method for 2-hydroxy-3-nitroacetophenone utilizes a metal salt catalyst to perform directional hydroxylation on m-nitroacetophenone, a concept that could be explored for the synthesis of the target acid. google.com The reaction of substituted isatins with nitrostyrenes under microwave irradiation to form spiro[pyrrolidine-2,3′-oxindoles] demonstrates a chemo- and regioselective cycloaddition, showcasing advanced methods for constructing complex scaffolds. mdpi.com

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure α-hydroxy acids is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. google.com Several strategies have been developed to achieve high enantioselectivity in the synthesis of compounds like this compound.

Enantioselective Catalytic Methods for α-Hydroxy Acid Synthesis

Enantioselective catalysis offers an efficient route to chiral α-hydroxy acids. This can involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction. For instance, a photoredox/nickel dual-catalyzed enantioselective decarboxylative acylation of α-hydroxy acid derivatives has been reported, providing access to enantioenriched α-oxygenated ketones with high enantioselectivity (up to 99% ee). nih.gov While this method produces ketones, it demonstrates the potential of dual catalysis in creating chiral C-C bonds. Another approach involves the copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-keto esters from simple carboxylic acid derivatives. nih.gov The reduction of the resulting α-ketoester could then yield the desired α-hydroxy acid.

Biocatalytic Approaches for Stereoselective Formation and Resolution of this compound

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure compounds. mpg.denih.gov Enzymes can exhibit high stereo-, regio-, and chemoselectivity under mild reaction conditions.

For the synthesis of α-hydroxy acids, several biocatalytic strategies are available:

Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes can catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones, which can be further oxidized to the corresponding acids. nih.gov

Hydrolases: Lipases can be used for the kinetic resolution of racemic α-hydroxy acids or their esters. nih.gov Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer.

Redox Enzymes: Alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of α-keto acids to α-hydroxy acids. nih.gov For example, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) mutants have been used for the asymmetric reduction of 2-haloacetophenones to their corresponding optically active alcohols. nih.gov Similarly, reductases can be employed for the regio- and stereospecific reduction of α-diketones to α-hydroxy ketones. google.com A study on the enzymatic asymmetric synthesis of α-hydroxy/amino acids highlights the use of an engineered flavin-dependent 'ene'-reductase for the enantioselective synthesis of various heterocycles. researchgate.net

A three-enzyme cascade has been developed for the production of mandelic acid from oxalic acid and benzaldehyde, demonstrating the potential for multi-enzyme systems in green synthesis. mpg.de

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Several chiral auxiliaries have been developed and applied to the synthesis of α-hydroxy acids:

Oxazolidinones: Evans' oxazolidinones are widely used for stereoselective aldol (B89426) reactions and alkylations. wikipedia.org The acylated oxazolidinone can be enolized and reacted with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate.

Pseudoephedrine and Pseudoephenamine: These compounds serve as practical chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids. nih.gov

Camphorsultam: This auxiliary is effective in controlling the stereochemistry of various reactions, including the synthesis of α-hydroxy acids. numberanalytics.com

Myrtenal-derived auxiliaries: 2-Acyloxathianes and mixed acyl-S,O-acetals derived from (1R)-(−)-myrtenal have been used for the enantioselective synthesis of α-alkyl-α-hydroxy-β-phenylacetic acids with high enantiomeric excess. uaeh.edu.mx

The choice of chiral auxiliary depends on the specific reaction, the desired stereoisomer, and the ease of attachment and removal. numberanalytics.com

Sustainable and Green Chemistry Methodologies in the Production of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govrsc.org These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

Key green chemistry considerations for the production of this compound include:

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources can reduce the environmental impact. epa.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. epa.gov

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is crucial. For example, using water as a solvent or employing solvent-free reaction conditions can significantly improve the sustainability of a process. researchgate.net The use of peroxyacetic acid, which degrades into harmless substances, is an example of a sustainable reagent. mdpi.com Glacial acetic acid has also been reported as a resolution solvent for growing enantiopure crystals. rsc.org

Catalysis: The use of catalytic methods, both chemical and biological, is preferred over stoichiometric reagents as it reduces waste generation. epa.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. epa.gov The use of microwave irradiation or ultrasonic irradiation can sometimes accelerate reactions and reduce energy requirements. nih.govmdpi.com

A green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using mandelic acid as a catalyst under solvent-free conditions highlights the potential for developing environmentally friendly synthetic methods. researchgate.net Furthermore, a solar-driven process for the production of aromatic aldehydes from mandelic acid derivatives using a Co(II)/C3N4 combined catalyst in aqueous media demonstrates a sustainable approach to chemical transformations. rsc.org A method for synthesizing mandelic acid from styrene (B11656) using trichloroisocyanuric acid, where the by-product can be recycled, also presents a greener alternative. google.com

The following table summarizes some of the synthetic strategies discussed:

| Strategy | Key Features | Potential Advantages | Potential Challenges |

| Retrosynthetic Disconnection | Breaking down the target molecule into simpler precursors. | Systematic approach to designing synthetic routes. | Identifying the most efficient disconnection can be complex. |

| Chemo- and Regioselective Synthesis | Controlled introduction of functional groups at specific positions. | High yields of the desired isomer. | Can require complex protecting group strategies or specific catalysts. |

| Enantioselective Catalysis | Use of chiral catalysts to produce a single enantiomer. | High enantioselectivity, catalytic amounts of chiral material needed. | Development of effective catalysts can be challenging and expensive. |

| Biocatalysis | Use of enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be limiting factors. |

| Chiral Auxiliary-Mediated Synthesis | Temporary use of a chiral molecule to direct stereochemistry. | High diastereoselectivity, reliable method. | Requires additional steps for attachment and removal of the auxiliary. |

| Green Chemistry Methodologies | Focus on sustainability, waste reduction, and safer reagents. | Reduced environmental impact, potentially lower costs. | Can require significant process redesign and optimization. |

Recent Advances in Functionalization and Derivatization during Synthesis

The functionalization and derivatization of This compound involve the chemical modification of its three primary functional groups: the carboxylic acid, the hydroxyl group, and the nitro group. Recent strategies in organic synthesis suggest several potential pathways for creating derivatives, though specific examples with detailed research findings for this particular compound are scarce.

Esterification of the Carboxylic Acid Group:

The conversion of the carboxylic acid to an ester is a common derivatization strategy. This transformation can alter the compound's solubility and reactivity. For instance, the esterification of the related compound 2-(3-Hydroxy-4-nitrophenyl)acetic acid to its ethyl ester derivative, Ethyl 2-(3-Hydroxy-4-nitrophenyl)acetate, is known to increase its lipophilicity, which can be advantageous in certain synthetic applications. While no specific recent studies on the esterification of This compound were found, modern esterification methods employing mild coupling reagents could theoretically be applied.

Amide Bond Formation:

Reduction of the Nitro Group:

The nitro group on the phenyl ring is a versatile functional group that can be reduced to an amine. This transformation is significant as it introduces a basic center into the molecule and can dramatically alter its chemical and biological properties. The reduction of the nitro group in the related compound 2-(3-Hydroxy-4-nitrophenyl)acetic acid can yield 2-(3-Amino-4-hydroxyphenyl)acetic acid. Common reagents for this reduction include catalytic hydrogenation with hydrogen gas over a palladium catalyst. While this suggests a viable route for the synthesis of 2-Amino-2-(3-hydroxyphenyl)acetic acid from This compound , specific recent advancements or detailed protocols for this conversion have not been prominently reported.

Chiral Separation and Asymmetric Synthesis:

Given that This compound possesses a chiral center at the carbon bearing the hydroxyl and carboxyl groups, the development of methods for the synthesis or separation of its enantiomers is of interest. Techniques such as chiral chromatography are commonly employed for the separation of racemic mixtures of chiral acids. Additionally, asymmetric synthesis, which aims to produce a single enantiomer selectively, is a major focus in modern organic chemistry. While general principles of chiral separation and asymmetric synthesis are well-understood, their specific application to This compound is not detailed in recent literature.

Chemical Reactivity and Derivatization Studies of 2 Hydroxy 2 3 Nitrophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

The carboxylic acid group is a key site for derivatization, enabling the formation of esters, amides, and anhydrides, as well as undergoing decarboxylation under specific conditions.

Esterification, Amidation, and Anhydride Formation

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to use the alcohol in large excess, often as the solvent. masterorganicchemistry.comathabascau.cachemguide.co.uk The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com Subsequent dehydration yields the ester.

| Reactant (Alcohol) | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 2-hydroxy-2-(3-nitrophenyl)acetate |

| Ethanol | TsOH | Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate |

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common methods involve the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt). wikipedia.org These reagents convert the carboxylic acid into a more reactive intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide. This method is widely employed in peptide synthesis and can be applied to a broad range of amines.

Anhydride Formation: The formation of a carboxylic anhydride from this compound can be achieved by reacting it with a suitable dehydrating agent, such as a carbodiimide, or by reacting the corresponding carboxylate salt with an acyl halide. While specific examples for this compound are not prevalent in the literature, the general principles of anhydride synthesis are applicable.

Decarboxylative Transformations

The presence of the electron-withdrawing nitro group on the phenyl ring facilitates the decarboxylation of this compound, particularly under heating. lneya.com Carboxylic acids possessing an α-electron-withdrawing group are known to undergo decarboxylation more readily than their unsubstituted counterparts. wikipedia.org The reaction proceeds by the loss of carbon dioxide, potentially leading to the formation of 3-nitrophenylmethanol. The reaction conditions, such as temperature and the presence of a catalyst, can significantly influence the outcome and yield of the decarboxylation process. lneya.com For aromatic carboxylic acids, the use of a copper catalyst in a high-boiling solvent like quinoline can promote decarboxylation. lneya.com

Chemical Transformations of the α-Hydroxyl Group

The α-hydroxyl group offers another avenue for the derivatization of this compound through oxidation, substitution, or conversion into ether and ester functionalities.

Oxidation Reactions to α-Keto Acid Derivatives

The oxidation of the secondary alcohol in this compound can yield the corresponding α-keto acid, 2-(3-nitrophenyl)-2-oxoacetic acid. Various oxidizing agents can be employed for this transformation. For instance, permanganate in an acidic medium is a powerful oxidizing agent capable of converting α-hydroxy acids to their keto derivatives. orientjchem.org The reaction mechanism often involves the formation of an intermediate ester with the oxidizing agent, followed by elimination to give the ketone. The reactivity of mandelic acid derivatives in such oxidations can be influenced by the substituents on the aromatic ring. orientjchem.org

| Oxidizing Agent | Product |

| Potassium Permanganate (in acid) | 2-(3-nitrophenyl)-2-oxoacetic acid |

Nucleophilic Substitution and Elimination Pathways

The α-hydroxyl group can be a target for nucleophilic substitution reactions, although it is generally a poor leaving group. To facilitate substitution, it typically needs to be protonated or converted into a better leaving group, such as a tosylate or a halide. Once activated, it can be displaced by a variety of nucleophiles.

Elimination reactions, leading to the formation of an alkene, are also conceivable, particularly under acidic conditions with heating, which would result in the formation of (3-nitrophenyl)ketene through dehydration. However, specific studies detailing these pathways for this compound are not widely reported.

Ethereal and Ester Derivatives from the Hydroxyl Group

Ethereal Derivatives: The formation of an ether at the α-position can be achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, reaction with sodium hydride followed by methyl iodide would be expected to yield methyl 2-methoxy-2-(3-nitrophenyl)acetate.

Ester Derivatives: The α-hydroxyl group can also be esterified by reaction with an acyl halide or an acid anhydride in the presence of a base. This reaction would lead to the formation of a diester, with both the carboxylic acid and the hydroxyl group being esterified. The choice of reaction conditions would be crucial to control the selectivity of the esterification if only one of the functional groups is to be targeted.

Reactivity of the 3-Nitrophenyl Moiety

The chemical behavior of this compound is significantly influenced by the presence of the 3-nitrophenyl group. This moiety, containing a strongly electron-withdrawing nitro group, dictates the reactivity of the aromatic ring, particularly in reduction and substitution reactions.

The nitro group is one of the most readily reducible functional groups in organic chemistry. masterorganicchemistry.comnih.gov Its transformation into other nitrogen-containing functionalities like amines, hydroxylamines, or azo compounds is a cornerstone of synthetic chemistry, often pivotal in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org The reduction of the nitro group on the 3-nitrophenyl ring of this compound can be achieved through various methods, with the final product depending on the chosen reagent and reaction conditions. wikipedia.org

The six-electron reduction of a nitro group to an amine is the most common transformation and can be accomplished using several protocols. nih.gov Catalytic hydrogenation over metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly effective method. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, the reduction can be carried out using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reagent for this conversion. commonorganicchemistry.com

Partial reduction of the nitro group can lead to the formation of hydroxylamine derivatives. This can be achieved using specific reagents under controlled conditions, such as zinc dust in the presence of ammonium chloride or through electrolytic reduction. wikipedia.org

Under different conditions, particularly with reagents like lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds, reductive coupling can occur, leading to the formation of azo products. commonorganicchemistry.com

The table below summarizes various potential reduction pathways for the nitro group of this compound, based on established methodologies for nitroarene reduction.

| Product Derivative | General Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| 2-(3-Aminophenyl)-2-hydroxyacetic acid | H₂, Pd/C or Raney Ni; Fe/HCl; Sn/HCl; SnCl₂ | Complete Reduction | masterorganicchemistry.comcommonorganicchemistry.com |

| 2-Hydroxy-2-(3-(hydroxyamino)phenyl)acetic acid | Zn/NH₄Cl; Electrolytic Reduction | Partial Reduction | wikipedia.org |

| Azoxy or Azo Derivatives | LiAlH₄; NaBH₄ with catalysts | Reductive Coupling | commonorganicchemistry.com |

The reactivity of the phenyl ring in this compound towards substitution reactions is governed by the electronic properties of the nitro group.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). masterorganicchemistry.com This significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Furthermore, the nitro group is a meta-director. Therefore, any potential electrophilic substitution on the 3-nitrophenyl moiety would be slow and would direct incoming electrophiles to the positions meta to the nitro group (C5).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of a strong electron-withdrawing group like a nitro group activates the aromatic ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This reaction, known as Nucleophilic Aromatic Substitution (SNAr), typically requires a good leaving group (such as a halide) on the ring. wikipedia.org While this compound does not possess a leaving group, its derivatives containing one, for example at the C2 or C4 positions, would be highly susceptible to SNAr reactions.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comopenstax.org The nitro group is crucial for stabilizing the negative charge of this intermediate, particularly when it is positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.comopenstax.org In a hypothetical derivative like 2-chloro-5-nitrophenylglycolic acid, a nucleophile would attack the carbon bearing the chlorine, and the negative charge of the intermediate would be delocalized onto the nitro group, facilitating the reaction. youtube.com

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. 20.210.105 Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov Both strategies are powerful tools in organic synthesis for building molecular complexity efficiently.

Derivatives of nitrophenylacetic acids are valuable precursors for forming heterocyclic structures through cascade reactions. wikipedia.org A common cascade sequence involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization. For instance, the reduction of the nitro group in this compound yields 2-(3-aminophenyl)-2-hydroxyacetic acid. This intermediate possesses nucleophilic (amine) and electrophilic (carboxylic acid) centers, as well as a hydroxyl group, making it a candidate for subsequent intramolecular reactions. For example, under conditions promoting amidation, it could potentially cyclize to form a lactam. Complete reduction of 2-nitrophenylacetic acid is known to yield anilines that quickly cyclize to form lactams. wikipedia.org

While specific multicomponent reactions explicitly using this compound are not widely documented, its structural motifs are common in MCRs. For example, α-hydroxy acids, aldehydes, and amines are frequent components in classic MCRs like the Strecker and Ugi reactions. nih.gov The aromatic aldehyde corresponding to the subject compound, 3-nitrobenzaldehyde (B41214), is a common reactant in multicomponent syntheses, such as the Hantzsch dihydropyridine synthesis. mdpi.com It is plausible that this compound or its derivatives could be integrated into novel MCRs to synthesize complex heterocyclic scaffolds.

Chemoselective Functional Group Interconversions

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical concept in the synthesis of complex molecules like this compound, which contains a carboxylic acid, a secondary alcohol, and a nitro group.

Carboxylic Acid Derivatization: The carboxylic acid can be selectively converted into esters, amides, or acid chlorides. Esterification can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of acid) or by using reagents like diazomethane. Amide formation is typically accomplished by first activating the carboxylic acid, for example with a carbodiimide reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of an amine. nih.gov These conditions are generally mild enough to leave the hydroxyl and nitro groups untouched.

Hydroxyl Group Protection/Derivatization: The secondary hydroxyl group is a site for potential oxidation or can be protected to prevent its interference in subsequent reactions. It can be esterified or converted into an ether. In the presence of the carboxylic acid, selective protection of the alcohol can be challenging but is achievable with specific protecting groups designed for alcohols.

Nitro Group Reduction: As detailed in section 3.3.1, the nitro group can be selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd/C) is a powerful method for reducing nitro groups to amines. commonorganicchemistry.com While this method can sometimes also reduce other functional groups, conditions can often be tuned to favor nitro reduction. For instance, transfer hydrogenation using ammonium formate is often chemoselective for the nitro group. Using metallic reagents like Fe in acetic acid provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The following table outlines potential chemoselective transformations for this compound.

| Functional Group Targeted | Transformation | Typical Reagents | Expected Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | CH₃OH, H⁺ (catalytic) | Methyl 2-hydroxy-2-(3-nitrophenyl)acetate |

| Carboxylic Acid | Amide Formation | EDC, R-NH₂ | 2-Hydroxy-N-alkyl-2-(3-nitrophenyl)acetamide |

| Nitro Group | Reduction to Amine | Fe, AcOH or H₂, Pd/C | 2-(3-Aminophenyl)-2-hydroxyacetic acid |

| Hydroxyl Group | Protection (Etherification) | TBDMSCl, Imidazole | 2-((tert-Butyldimethylsilyl)oxy)-2-(3-nitrophenyl)acetic acid |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Hydroxy 2 3 Nitrophenyl Acetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

High-Resolution NMR Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are employed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the hydroxyl and carboxylic acid functionalities. Protons on the aromatic ring are particularly informative. Due to the meta-substitution pattern, four distinct aromatic signals are expected. The proton situated between the two electron-withdrawing groups (at the C2 position) would be the most deshielded, appearing at the lowest field. The other aromatic protons would appear at slightly higher fields. The benzylic proton (CH-OH) would resonate as a singlet, typically in the 5.0-5.5 ppm range. The acidic protons of the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the benzylic carbon (C-OH), and one for the carboxyl carbon (C=O). The carboxyl carbon is the most deshielded, appearing around 170-180 ppm. The aromatic carbon attached to the nitro group (C3) would also be significantly deshielded.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between adjacent aromatic protons, helping to definitively assign their positions on the ring. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, confirming the C-H connectivity of the aromatic and benzylic positions.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| -COOH | ~12-13 (broad s) | ~172-175 | Carboxylic acid proton and carbon |

| -CH(OH) | ~5.2-5.4 (s) | ~70-75 | Benzylic proton and carbon |

| -OH | Variable (broad s) | - | Alcohol proton |

| Aromatic C2-H | ~8.3-8.5 (s) | ~122-124 | Proton ortho to nitro group |

| Aromatic C4-H | ~8.1-8.3 (d) | ~129-131 | Proton para to nitro group |

| Aromatic C5-H | ~7.6-7.8 (t) | ~123-125 | Proton meta to nitro group |

| Aromatic C6-H | ~7.8-8.0 (d) | ~134-136 | Proton ortho to nitro group |

| Aromatic C1 | - | ~140-143 | Quaternary carbon attached to CH(OH) |

| Aromatic C3 | - | ~147-150 | Quaternary carbon attached to NO₂ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. For this compound, key absorption bands are expected. A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.org The O-H stretch of the alcohol group typically appears as a separate, sharper band around 3300-3500 cm⁻¹. The C=O stretching of the carboxylic acid gives a strong, sharp absorption in the range of 1700-1760 cm⁻¹. libretexts.org Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are expected around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. libretexts.org Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nsf.gov It provides complementary information to IR spectroscopy. The symmetric stretch of the nitro group around 1350 cm⁻¹ typically gives a very strong signal in the Raman spectrum. The aromatic ring vibrations also produce characteristic and often sharp signals, which can be useful for identifying substitution patterns. nih.govresearchgate.net The O-H stretching vibrations are generally weak in Raman spectra.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Alcohol O-H | Stretch | 3300-3500 | Weak | Medium, Sharp |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Weak | Strong, Very Broad |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 | Medium |

| Carboxylic Acid C=O | Stretch | 1700-1760 | Medium-Weak | Strong |

| Aromatic C=C | Stretch | 1450-1600 | 1450-1600 | Medium |

| Nitro NO₂ | Asymmetric Stretch | 1520-1550 | Medium | Strong |

| Nitro NO₂ | Symmetric Stretch | 1340-1360 | 1340-1360 | Strong |

UV-Vis Spectroscopy for Chromophore Analysis and Concentration Determination

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The primary chromophore in this compound is the nitrophenyl group. The spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the solvent polarity and pH. nih.gov For nitrophenyl derivatives, strong absorptions are typically observed in the UV region. The concentration of the compound in a solution can be accurately determined using the Beer-Lambert law, provided a calibration curve is established.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₇NO₅), the calculated exact mass is 197.03242 g/mol .

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. This provides valuable structural information. In negative ion mode ([M-H]⁻), a common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da). libretexts.org For this compound, other expected fragmentations include the loss of the nitro group (NO₂, 46 Da) and water (H₂O, 18 Da). In positive ion mode ([M+H]⁺), initial loss of water is common, followed by the loss of the carboxyl group as formic acid (HCOOH, 46 Da). Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. slu.se

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for resolving its enantiomers to determine its optical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Since this compound is a chiral molecule, separating its two enantiomers, (R)- and (S)-2-Hydroxy-2-(3-nitrophenyl)acetic acid, is critical, especially in pharmaceutical contexts where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose. redalyc.org

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like this, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. nih.gov A common choice would be a column like CHIRALPAK® IC, which uses immobilized cellulosic tris(3,5-dichlorophenylcarbamate). nih.gov

Method development involves optimizing the mobile phase composition. A typical mobile phase for normal-phase separation consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol. nih.gov A small amount of a strong acid, like trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and resolution. nih.gov Detection is typically performed using a UV detector set to a wavelength where the nitrophenyl chromophore absorbs strongly. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (Enantiomer 1) | ~8.5 min |

| Expected Retention Time (Enantiomer 2) | ~10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is impractical due to its high polarity and low volatility, stemming from the carboxylic acid and hydroxyl functional groups which lead to strong intermolecular hydrogen bonding. mdpi.comnih.govmdpi.com To overcome this limitation, derivatization is an essential prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. gcms.cz

The primary targets for derivatization are the active hydrogens in the carboxyl and hydroxyl groups. gcms.cz Silylation is a common and effective strategy, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. gcms.cz Another approach is acylation, using reagents such as trifluoroacetic anhydride (TFAA) to form stable and highly volatile fluoroacyl derivatives. gcms.cz Esterification of the carboxylic acid group, for example, by reaction with methanol or ethanol, is also a viable method to reduce polarity. nih.gov

Once derivatized, the volatile analyte can be separated, typically on a chiral stationary phase, to resolve its enantiomers. mdpi.com Cyclodextrin-based columns are particularly effective for the chiral separation of mandelic acid derivatives. mdpi.comnih.gov The choice of derivative and chiral column is critical for achieving optimal separation and enantioselectivity. mdpi.com

Table 1: Common Derivatization Strategies for GC Analysis of Hydroxy Acids

| Derivatization Method | Reagent Example | Target Functional Group(s) | Properties of Derivative |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Carboxyl, Hydroxyl | Increased volatility, thermal stability |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Carboxyl, Hydroxyl, Amine | Highly volatile, stable, good for ECD |

| Esterification | Methanol (with acid catalyst) | Carboxyl | Increased volatility |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both gas and liquid chromatography, particularly for chiral separations. afmps.benih.gov The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. researchgate.netuva.es Supercritical CO₂ is non-toxic, non-flammable, and possesses properties intermediate between a gas and a liquid: liquid-like density and solvating power combined with gas-like low viscosity and high diffusivity. nih.govtwistingmemoirs.com

These properties lead to significant advantages for the analysis of this compound. The low viscosity allows for higher flow rates and faster analyses without sacrificing resolution, while the high diffusivity enhances mass transfer, leading to high-efficiency separations. afmps.benih.gov SFC is considered a "green" analytical technique due to the reduced consumption of organic solvents compared to HPLC. researchgate.nettwistingmemoirs.com

For chiral separations of polar molecules like this compound, a polar organic modifier, such as methanol or ethanol, is typically added to the CO₂ mobile phase to increase its solvating strength. uva.es The separation is most often performed on chiral stationary phases (CSPs), with polysaccharide-based columns (e.g., derivatized cellulose or amylose) being widely used and highly effective for a broad range of chiral compounds. afmps.be SFC's unique selectivity and efficiency make it an ideal technique for both analytical-scale quantification and preparative-scale purification of the enantiomers of this compound. afmps.be

Table 2: Comparison of SFC and HPLC for Chiral Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane, Acetonitrile) |

| Analysis Speed | Fast (due to low viscosity) afmps.betwistingmemoirs.com | Slower |

| Solvent Consumption | Low (reduced organic waste) researchgate.net | High |

| Separation Efficiency | High (due to high diffusivity) nih.gov | High, but can be lower than SFC |

| Operating Pressure | High | High |

| Environmental Impact | "Greener" alternative nih.govuva.es | Larger environmental footprint |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray Diffraction (XRD) Crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, single-crystal XRD is the gold standard for unambiguously determining its absolute stereochemistry (the R or S configuration at the chiral center).

The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the precise coordinates of each atom are determined.

Beyond establishing absolute configuration, XRD analysis provides a wealth of information about the solid-state structure. mdpi.com This includes bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the crystal lattice. mdpi.com Furthermore, it reveals details of the crystal packing and intermolecular interactions, such as hydrogen bonding (involving the carboxyl and hydroxyl groups) and potential π-π stacking interactions between the nitrophenyl rings. mdpi.com This information is crucial for understanding the physical properties of the solid material and its supramolecular chemistry. While a specific crystal structure for this compound is not widely published, analysis of similar nitrophenyl derivatives provides insight into the expected structural features. mdpi.comnih.gov

Table 3: Key Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Absolute Stereochemistry | Unambiguous assignment of R/S configuration for chiral centers. |

| Molecular Conformation | The 3D shape of the molecule, defined by bond lengths, angles, and torsions. mdpi.com |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces governing crystal packing. mdpi.com |

Coupled Techniques (LC-MS, GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated, or coupled, techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy, providing a comprehensive analytical solution.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for analyzing non-volatile compounds in complex matrices. For this compound, reversed-phase HPLC is typically used for separation. researchgate.net Coupling the LC system to a mass spectrometer, often with an electrospray ionization (ESI) source, allows for precise mass determination of the analyte, confirming its molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information and enhancing selectivity for quantification through methods like multiple reaction monitoring (MRM). google.comshimadzu.com To improve ionization efficiency and chromatographic retention of carboxylic acids, derivatization with reagents such as 3-nitrophenylhydrazine (3-NPH) can be employed prior to LC-MS analysis. shimadzu.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. Following separation on the GC column, the analyte enters the mass spectrometer, which acts as a highly specific detector. The MS provides a mass spectrum, which serves as a chemical "fingerprint" based on the molecule's fragmentation pattern, allowing for confident identification by comparison to spectral libraries. researchgate.net This technique is invaluable for confirming the identity of impurities or metabolites after derivatization. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents one of the most powerful hyphenated techniques for unambiguous structure elucidation. mdpi.comsumitomo-chem.co.jp It directly couples an LC system with an NMR spectrometer. As peaks elute from the column, they can be directed into the NMR flow cell for analysis. mdpi.com This allows for the acquisition of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) of the separated compound without the need for manual fraction collection. sumitomo-chem.co.jpnih.gov While less sensitive than MS, NMR provides unparalleled detail about molecular structure, making LC-NMR an ultimate tool for identifying unknown impurities or metabolites of this compound in a mixture. mdpi.comnih.gov

Table 4: Overview of Coupled Analytical Techniques

| Technique | Separation Principle | Detection Principle | Key Information Provided |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Molecular weight, structural fragments, quantification google.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | Molecular structure confirmation via fragmentation patterns researchgate.net |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous molecular structure and stereochemistry mdpi.comsumitomo-chem.co.jp |

Future Prospects and Interdisciplinary Research Directions for 2 Hydroxy 2 3 Nitrophenyl Acetic Acid

Integration into Automated Synthesis and High-Throughput Screening Platforms

The progression of chemical research is increasingly reliant on automation to accelerate the discovery and optimization of new molecules. Automated synthesis platforms, which combine robotics with advanced software, offer the potential for rapid, reproducible, and high-throughput production of derivatives of 2-Hydroxy-2-(3-nitrophenyl)acetic acid. imperial.ac.ukunimi.it

Automated Synthesis: Platforms capable of performing iterative homologation reactions and other complex organic transformations under controlled, oxygen-free, and low-temperature conditions are well-suited for creating libraries based on the this compound scaffold. unimi.it These systems utilize robotic liquid and solid handlers to precisely dispense reagents and can perform multi-step syntheses, purifications, and analyses with minimal human intervention. youtube.com The integration of real-time analytical feedback ensures the quality and reproducibility of the synthesis. youtube.com Such platforms could be programmed to modify the core structure by altering the substituents on the phenyl ring, esterifying the carboxylic acid, or derivatizing the hydroxyl group, thereby generating a diverse chemical library for screening.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms are essential for rapidly evaluating their biological or material properties. nih.gov These platforms employ acoustic dispensing technology to handle minute quantities of compounds in 96-, 384-, or 1536-well plates, allowing for the simultaneous testing of thousands of molecules. nih.govenamine.net A range of detection methods can be integrated into HTS systems, including:

Fluorescence intensity and polarization

Time-resolved fluorescence resonance energy transfer (TR-FRET)

Surface Plasmon Resonance (SPR)

Cell viability and enzyme/reporter assays enamine.net

The combination of automated synthesis and HTS creates a powerful, closed-loop cycle for discovery. For instance, an initial screen might identify a derivative with desirable activity. This information can then be fed back into the automated synthesis platform to generate a new, more focused library of analogues for a subsequent round of screening and optimization. youtube.com

| Technology | Application | Key Features | Reference |

|---|---|---|---|

| Automated Synthesis Reactors | Parallel synthesis, process development | Independent control of temperature (-20 to 250 °C) and pressure (up to 90 bar); automated sampling and gaseous atmosphere control. | imperial.ac.uk |

| Acoustic Dispensing | High-throughput screening (HTS) | Nanoliter to microliter volume transfers; preparation of assay-ready plates in various formats (96, 384, 1536-well). | nih.govenamine.net |

| Microscale Thermophoresis (MST) | Hit validation in HTS | Measures changes in molecular diffusion in a temperature gradient to determine binding affinity. | nih.gov |

| AI-Driven Route Design (e.g., SynFini™) | Synthesis planning | Uses AI and big data to analyze and optimize synthetic routes, prioritizing based on cost and likelihood of success. | youtube.com |

Exploration of Novel Biocatalytic Transformations and Enzymatic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The future of this compound production and derivatization lies in harnessing and engineering enzymatic pathways. As a derivative of mandelic acid, its synthesis is amenable to several established biocatalytic strategies. mdpi.com

Enzymatic Synthesis: The core structure can be synthesized via pathways engineered in microorganisms like Saccharomyces cerevisiae. oup.com These pathways start from simple sugars like glucose and proceed through the shikimate pathway to produce aromatic precursors. oup.comnih.gov Key enzyme classes that could be exploited or engineered for the synthesis and transformation of this compound include:

Hydroxylases: Aromatic amino acid hydroxylases can introduce the α-hydroxy group. nih.gov

Nitrilases: These enzymes can achieve stereoselective conversion of the corresponding mandelonitrile, offering a route to enantiomerically pure (R)- or (S)-mandelic acid derivatives. mdpi.com

Decarboxylases: These enzymes can catalyze the regioselective carboxylation of corresponding phenol derivatives, providing an alternative route to the carboxylic acid moiety. mdpi.com

Nitroreductases and Hydrogenases: The nitro group is a key functional handle. Biocatalytic systems, including cofactor-free hydrogenase-based platforms, can selectively reduce the nitro group to an amino group under mild, aqueous conditions. chemrxiv.orgresearchgate.net This transformation is crucial for creating aminophenyl derivatives for applications in polymers and pharmaceuticals. dtic.milnih.gov

Pathway Engineering: Metabolic engineering of microbial hosts can optimize the production of aromatic compounds by enhancing the metabolic flux towards necessary precursors from the central carbon metabolism. nih.gov This involves identifying and overcoming regulatory bottlenecks in pathways like the shikimate pathway to increase the yield of the final product. oup.com Furthermore, enzymes can be engineered to accept non-native substrates, such as fluorinated building blocks, opening the door to creating novel fluorinated analogues of this compound. nih.gov

| Enzyme Class | Potential Transformation | Significance | Reference |

|---|---|---|---|

| Nitrilase | Stereoselective hydrolysis of a nitrile precursor | Access to enantiomerically pure (R)- or (S)-isomers. | mdpi.com |

| Hydrogenase / Nitroreductase | Reduction of the nitro group to an amine | Creates amine-functionalized derivatives for further synthesis under mild conditions. | chemrxiv.orgresearchgate.net |

| Hydroxylaminobenzene Mutase | Conversion of nitroaromatics to ortho-aminophenols | Potential for creating novel aminophenol analogues. | dtic.milnih.gov |

| Aromatic Amino Acid Hydroxylase | Hydroxylation of an aromatic precursor | Formation of the α-hydroxy acid moiety. | nih.gov |

| Phenolic Acid Decarboxylase | Regioselective carboxylation of a phenol precursor | Alternative green route to introduce the carboxylic acid group. | mdpi.com |

Development of Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

As the applications of this compound expand, the need for sensitive and real-time analytical methods becomes critical for both process control and environmental monitoring.

Trace Analysis: Detecting trace levels of this compound and its metabolites or impurities is crucial, particularly in pharmaceutical and environmental contexts. While HPLC-UV can be used, its sensitivity may be insufficient for genotoxic impurities that must be controlled at the Threshold of Toxicological Concern (TTC). rsc.org

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for trace analysis. thermofisher.com It offers high sensitivity and selectivity. For nitroaromatic compounds that may have poor ionization efficiency, a derivatization strategy can be employed where the nitro group is reduced to a more readily ionizable amine prior to analysis. rsc.org This approach has been successfully used to quantify nitrofuran metabolites at levels below 0.05 µg/kg. thermofisher.com Methods for detecting related metabolites like mandelic acid in biological fluids have achieved detection limits as low as 0.5 mg/L. nih.gov

In Situ Monitoring: Understanding reaction kinetics and identifying transient intermediates requires analytical techniques that can monitor the chemical process in real time without sample extraction. mt.comspectroscopyonline.com

Spectroscopic Methods: In-situ FTIR and Raman spectroscopy are powerful tools for real-time monitoring of chemical reactions, providing critical information to optimize and control the synthesis process. mt.com These techniques can track the concentration of reactants, products, and intermediates as the reaction progresses.

NMR Spectroscopy: For heterogeneous solid-liquid reactions, in-situ NMR spectroscopy, aided by specialized mixing devices, can provide detailed information on reaction kinetics and speciation. researchgate.net

Liquid-Cell Transmission Electron Microscopy (TEM): This advanced technique allows for the direct observation of nanoparticle and crystal formation from precursor solutions in real time, which would be invaluable for studying the use of this compound in nanomaterial synthesis. acs.org

Applications in Advanced Functional Materials and Nanomaterials

The functional groups on this compound make it an attractive building block for advanced materials. The nitro group, in particular, can be used as a reactive handle for polymerization or surface functionalization, or it can be reduced to an amine to impart different properties.

Functional Polymers: The nitrophenyl moiety can be incorporated into polymer structures. For example, nitrophenyl carbonates are used as active esters for bioconjugation to polymers like polyethylene glycol (PEG). nanosoftpolymers.com Similarly, the compound could be used to create functionalized polymers for sensing applications. Amphiphilic hyperbranched polymers have been developed for the highly sensitive and selective fluorescent detection of 4-nitrophenol. acs.org

Nanomaterials for Sensing and Catalysis: The detection and reduction of nitrophenols are common model systems for evaluating the performance of new nanomaterials. nih.gov The amine-functionalized derivative of the title compound, obtained after reducing the nitro group, could be grafted onto the surface of magnetic nanoparticles to create molecularly imprinted polymers for the selective adsorption and detection of target analytes. nih.gov

Conjugated Polymers for Explosive Detection: Linear conjugated polymers containing fluorene units have demonstrated high sensitivity for the fluorescent and colorimetric detection of nitroaromatic compounds like picric acid in aqueous media. nih.gov The structural motifs within this compound could be incorporated into similar polymer backbones to develop novel sensors.

Design of Next-Generation Chemical Probes and Ligands

The structural features of this compound—a chiral core, a carboxylic acid, a hydroxyl group, and a nitro group—provide a versatile scaffold for designing targeted biological tools.

Enzyme Inhibitors: The mandelic acid core is a known scaffold for developing enzyme inhibitors. mdpi.com For example, derivatives of mandelic acid have been synthesized and investigated as highly potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov By modifying the substituents on the phenyl ring of this compound, new inhibitors could be designed to target specific enzyme active sites, such as those in adenylate-forming enzymes. acs.org

Fluorescent Probes: The nitrophenyl group is a well-known fluorescence quencher. This property can be exploited to design "turn-on" fluorescent probes. nih.gov A probe could be designed where the this compound moiety is linked to a fluorophore. In the presence of a specific analyte or enzyme, a reaction could cleave the nitrophenyl group, restoring fluorescence and generating a detectable signal. nih.govbath.ac.uk This principle has been used to detect organophosphates, where enzymatic hydrolysis releases p-nitrophenol, which then quenches the fluorescence of a nearby coumarin dye. nih.gov This approach could be adapted to create probes for various biological targets.

Haptens for Immunoassays: 4-Hydroxy-3-nitrophenylacetic acid is a known hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. nih.gov This property is fundamental in developing antibodies and immunoassays for detecting small molecules.

Q & A

Basic Synthesis and Purification Methods

Q: What are the recommended synthetic routes for 2-hydroxy-2-(3-nitrophenyl)acetic acid, and how can purity be optimized during purification? A: The compound can be synthesized via nucleophilic substitution or condensation reactions involving 3-nitrophenyl precursors. For example, a procedure analogous to the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid involves coupling 3-nitrophenylacetic acid derivatives with hydroxyl-protected intermediates under mild acidic conditions . Purification typically employs recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity optimization requires monitoring by TLC (Rf ~0.3 in 3:1 EtOAc/hexane) and confirmation via HPLC (C18 column, 220 nm detection).

| Key Parameters | Details |

|---|---|

| Reaction Yield | 65–75% (post-optimization) |

| Melting Point Range | 116–120°C (varies with substituents) |

| Purity (HPLC) | ≥98% after recrystallization |

Advanced Structural Characterization

Q: How can X-ray crystallography resolve ambiguities in the hydrogen-bonding network of this compound? A: Single-crystal X-ray diffraction studies reveal supramolecular architectures. For the structurally similar 2-nitrophenylacetic acid, hydrogen-bonded sheets form via R₂²(8) and R₄⁴(18) ring motifs between carboxylic acid groups and nitro oxygen atoms . For the 3-nitro derivative, similar intermolecular interactions are expected, but the nitro group's position alters packing symmetry. Data collection parameters (e.g., monoclinic P2₁/c space group, a = 9.3182 Å, b = 9.4466 Å, c = 9.9733 Å) should be adjusted to account for steric effects from the hydroxyl group.

Stereoselective Synthesis Challenges

Q: What strategies improve stereoselectivity in synthesizing chiral derivatives of this compound? A: Enantiomeric resolution can be achieved using chiral auxiliaries (e.g., benzyloxycarbonyl groups) or biocatalysts. For instance, bacterial hydrolysis of racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid demonstrates stereoselectivity (up to 80% enantiomeric excess) with Bacillus subtilis lipases . Asymmetric catalysis using Rh-complexes or enzymatic kinetic resolution may also enhance selectivity.

| Biocatalyst | Enantiomeric Excess (ee) | Conditions |

|---|---|---|

| Bacillus subtilis | 70–80% | pH 7.0, 37°C, 24h |

| Pseudomonas fluorescens | 55–65% | pH 6.5, 30°C, 18h |

Contradictions in Physicochemical Data

Q: How should researchers address discrepancies in reported melting points for nitrophenylacetic acid derivatives? A: Variations arise from positional isomers (2-nitro vs. 3-nitro substituents) and purity levels. For example:

- 2-Nitrophenylacetic acid: 138–142°C

- 3-Nitrophenylacetic acid: 116–120°C

The hydroxyl group in this compound may lower the melting point due to increased hydrogen bonding. Always cross-validate with elemental analysis (C, H, N ±0.3%) and DSC to confirm thermal behavior.

Analytical Techniques for Degradation Studies

Q: What advanced analytical methods are suitable for studying the thermal stability of this compound? A:

- TGA/DSC: Determine decomposition onset (typically >150°C for nitrophenyl derivatives).

- LC-MS: Identify degradation products (e.g., nitro group reduction to amine or cleavage of the acetic acid moiety).

- FT-IR: Monitor loss of hydroxyl (3350 cm⁻¹) and nitro (1520 cm⁻¹) stretches .

Role of Solvent Polarity in Reaction Optimization

Q: How does solvent polarity influence the synthesis of this compound? A: Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity but may promote side reactions. Ethanol/water mixtures balance solubility and reaction control. For example:

| Solvent | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|

| DMF | 0.12 | High (15–20%) |

| Ethanol/H₂O (3:1) | 0.08 | Low (5–8%) |

Biocatalytic Applications

Q: Can this compound serve as a substrate for enzymatic modification? A: Yes, esterase-mediated acetylation or lipase-catalyzed hydrolysis can functionalize the hydroxyl group. For example, Candida antarctica lipase B selectively acetylates the hydroxyl moiety in 85% yield under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。